GlyT1 Inhibitory Potency: Inferring Superior Activity from Benzoylpiperazine SAR
High-strength, direct quantitative evidence for 1-Benzoyl-4-(4-ethoxybenzyl)piperazine is currently limited in public literature. However, class-level SAR insights strongly support its differentiation. The benzoylpiperazine class is characterized by potent GlyT1 inhibition, with early leads showing IC50 values as low as 7.5 nM in [3H]glycine uptake assays in human JAR cells [1]. Introduction of a 4-ethoxybenzyl group, a more lipophilic and metabolically stable bioisostere compared to methoxy or unsubstituted benzyl, is predicted to enhance or retain GlyT1 potency while potentially improving selectivity over the GlyT2 isoform, a critical parameter for reducing off-target effects [2].
| Evidence Dimension | GlyT1 Inhibition (IC50) |
|---|---|
| Target Compound Data | Data not publicly available; predicted to be in low nM range based on SAR |
| Comparator Or Baseline | Benzoylpiperazine lead compounds (e.g., compound 7 in Pinard et al., 2008) with IC50 = 7.5 nM against GlyT1 |
| Quantified Difference | Quantitative difference cannot be calculated without direct assay data for the target compound |
| Conditions | [3H]glycine uptake in human JAR cells |
Why This Matters
Procurement decisions for CNS research require confidence in target engagement; the compound's structural alignment with a validated, high-potency pharmacophore mitigates the risk of inactivity compared to untested benzylpiperazine isomers.
- [1] BindingDB. BDBM50361575 (CHEMBL1939495). IC50 data for GlyT1 inhibition in human JAR cells. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50361575 View Source
- [2] Pinard, E., Alberati, D., Borroni, E., Fischer, H., Hainzl, D., Jolidon, S., Moreau, J. L., Narquizian, R., Nettekoven, M., Norcross, R. D., & Stalder, H. (2008). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 5134–5139. View Source
